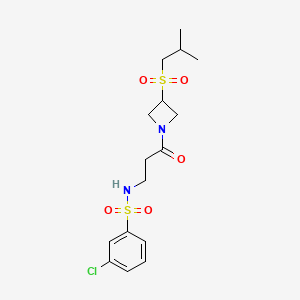
(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, stimulating research interest for novel therapeutic targets such as anxiety, depression, nociception, and cognitive function .
Mode of Action
1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine, also known as QCF-3, acts as a 5-HT3 receptor antagonist . It interacts with the 5-HT3 receptors, blocking the action of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Biochemical Pathways
The compound’s interaction with the 5-HT3 receptor affects the serotonin pathway. It enhances the antidepressant action of fluoxetine and bupropion . It also potentiates the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reverses reserpine-induced hypothermia in rats .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.
Result of Action
The compound exhibits an antidepressant-like effect in rodent behavioral models of depression . Acute and chronic treatment with QCF-3 showed an initial antidepressant-like effect in the forced swim test (FST) and tail suspension test (TST) in mice . Chronic QCF-3 treatment also attenuated behavioral anomalies in olfactory bulbectomized rats .
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-22(23(11-17-27-18-12-23)21-9-5-2-6-10-21)25-15-13-24(14-16-25)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOISLOWIUOWQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
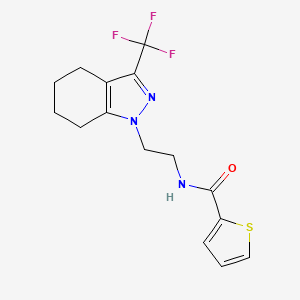
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
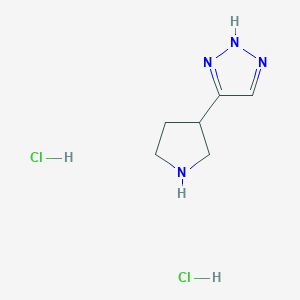

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
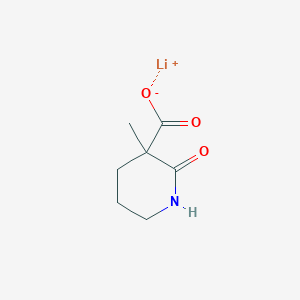
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

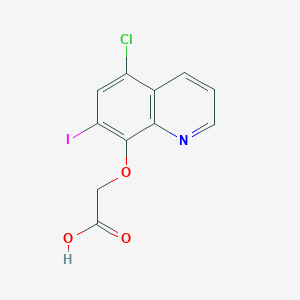
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
![N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2891512.png)
